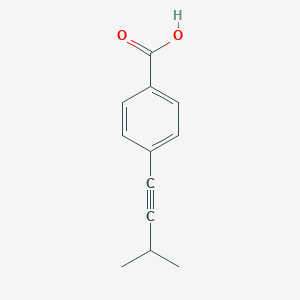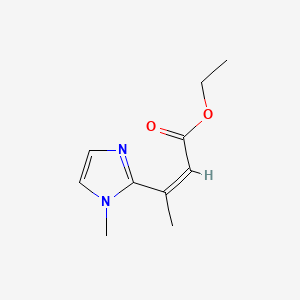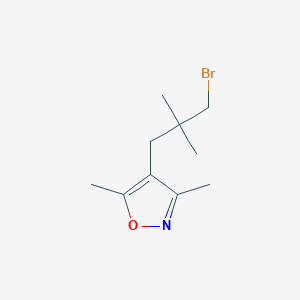
4-(3-Bromo-2,2-dimethylpropyl)-3,5-dimethyl-1,2-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Bromo-2,2-dimethylpropyl)-3,5-dimethyl-1,2-oxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromine atom and two dimethyl groups attached to the oxazole ring, making it a unique and interesting molecule for various chemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2,2-dimethylpropyl)-3,5-dimethyl-1,2-oxazole typically involves the reaction of 3-bromo-2,2-dimethylpropanol with appropriate oxazole precursors under controlled conditions. One common method includes the use of pyridinium chlorochromate as an oxidizing agent in dichloromethane to convert 3-bromo-2,2-dimethylpropanol to 3-bromo-2,2-dimethylpropanal . This intermediate can then be reacted with suitable reagents to form the desired oxazole compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
4-(3-Bromo-2,2-dimethylpropyl)-3,5-dimethyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form different functional groups.
Reduction: The compound can be reduced to remove the bromine atom or alter the oxazole ring.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of halogenated derivatives.
科学研究应用
4-(3-Bromo-2,2-dimethylpropyl)-3,5-dimethyl-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(3-Bromo-2,2-dimethylpropyl)-3,5-dimethyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The bromine atom and oxazole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
相似化合物的比较
Similar Compounds
3-Bromo-2,2-dimethyl-1-propanol: A precursor in the synthesis of the oxazole compound.
4-(3-Bromo-2,2-dimethylpropyl)-1,2-dimethylbenzene: A structurally similar compound with different chemical properties.
1-(3-Bromo-2,2-dimethylpropyl)-3-(methoxymethyl)benzene:
Uniqueness
4-(3-Bromo-2,2-dimethylpropyl)-3,5-dimethyl-1,2-oxazole is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties
属性
分子式 |
C10H16BrNO |
|---|---|
分子量 |
246.14 g/mol |
IUPAC 名称 |
4-(3-bromo-2,2-dimethylpropyl)-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C10H16BrNO/c1-7-9(8(2)13-12-7)5-10(3,4)6-11/h5-6H2,1-4H3 |
InChI 键 |
HDQUNVGODDJHKS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NO1)C)CC(C)(C)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{3-Fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenyl}methanol](/img/structure/B13547264.png)
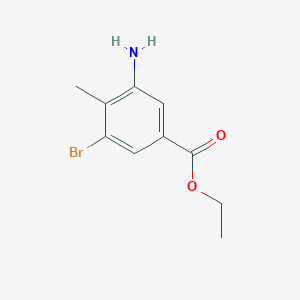
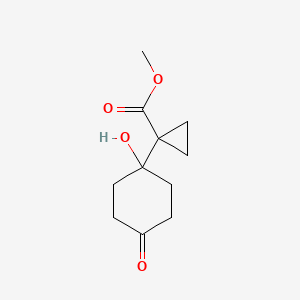

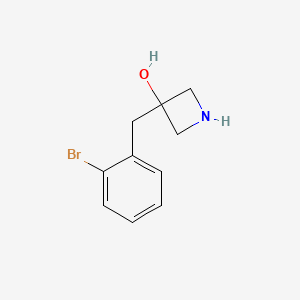
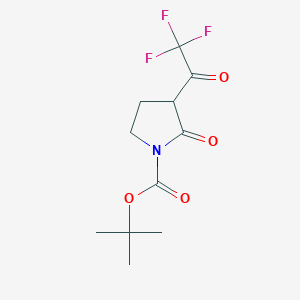
![1-[4-Methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B13547306.png)

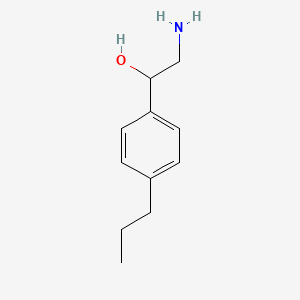
![tert-butyl N-[6-(aminooxy)hexyl]carbamate](/img/structure/B13547325.png)
methyl}prop-2-enamide](/img/structure/B13547329.png)
